Oleoyl

appetite regulation behavioral pharmacology anti-obesity

Procure Oleoyl (Oleoylethanolamide, OEA) for applications where acylethanolamide pharmacology must be precisely chain-length- and unsaturation-dependent. OEA's monounsaturated C18:1 chain confers high-affinity PPAR-α agonism and functional CB1 antagonism absent in saturated analogs like PEA, ensuring satiety-specific feeding behavior data without the motor-impairing confounds of rimonabant. For electrophysiology, its oleoyl-CoA derivative modulates KATP channels with >200-fold ATP-sensitivity reduction and complete calcium independence (unlike PIP2), while in hepatic Lands cycle reconstitution, oleoyl-CoA's kinetic profile differs markedly from polyunsaturated acyl-CoAs. For surfactant formulations, sodium N-oleoyl amino acid variants deliver CMC values 3–4 orders of magnitude lower than SLS, with superior calcium tolerance. Verify acyl-chain identity to avoid experimental irreproducibility.

Molecular Formula C21H40NaO7P
Molecular Weight 458.5 g/mol
Cat. No. B10858665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl
Molecular FormulaC21H40NaO7P
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+;
InChIKeyXGRLSUFHELJJAB-RRABGKBLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl-Derived Bioactive Lipids: Core Structural and Functional Definition for Procurement Specification


The term "oleoyl" refers to the acyl moiety derived from oleic acid (cis-9-octadecenoic acid, C18:1 ω-9), a monounsaturated fatty acid characterized by an 18-carbon chain with a single cis double bond at the C9 position [1]. The oleoyl group exists primarily as a functional substituent rather than a standalone molecular entity, appearing in biologically active conjugates including oleoylethanolamide (OEA; CAS 111-58-0), oleoyl-coenzyme A (oleoyl-CoA; CAS 1716-06-9), and various phospholipid species such as 1-oleoyl-sn-glycero-3-phosphocholine [2]. The presence and stereochemical configuration of the cis-double bond confer distinct conformational flexibility and membrane-interaction properties compared to saturated acyl chains of equivalent carbon length . In procurement contexts, specification of the oleoyl moiety within a larger molecular scaffold is critical, as the biological and physicochemical behavior of the parent compound is inextricably linked to this unsaturated C18:1 structural feature.

Why Oleoyl Ethanolamide (OEA) Cannot Be Replaced by Palmitoylethanolamide (PEA) or Other N-Acylethanolamines in PPARα-Mediated Applications


Interchangeability among N-acylethanolamines is precluded by chain-length-specific and unsaturation-dependent receptor pharmacology. While both oleoylethanolamide (OEA; C18:1) and palmitoylethanolamide (PEA; C16:0) belong to the acylethanolamide family, their receptor engagement profiles diverge substantially: OEA functions as a high-affinity endogenous agonist of the nuclear receptor PPAR-α, whereas PEA exhibits distinct affinity patterns with preferential engagement of GPR55 [1]. Furthermore, the monounsaturated oleoyl chain of OEA confers functional antagonism at cannabinoid CB1 receptors—a property absent in the saturated palmitoyl analog—which directly informs its therapeutic differentiation from CB1 inverse agonists such as rimonabant [2]. Procurement decisions predicated on generic "N-acylethanolamide" classification without regard to acyl chain identity will yield fundamentally different pharmacological outcomes and experimental irreproducibility.

Oleoyl-Derived Compounds: Quantitative Differentiation Evidence for Scientific Procurement


OEA vs. Rimonabant: Equivalent Appetite Suppression with Superior Behavioral Safety Profile

In a direct head-to-head behavioral study in mice, oleoylethanolamide (OEA) reduced food intake to a similar extent as the CB1 antagonist rimonabant (5 mg/kg or 10 mg/kg i.p. for both compounds). However, rimonabant caused a marked increase in grooming time and decreased horizontal motor activity, alterations indicative of aversive nonmotivational effects on feeding. In contrast, OEA decreased eating activity within the first 30 minutes and caused a temporary increase in resting time that was not accompanied by any decline in horizontal, vertical, or total motor activity [1]. The quantifiable differentiation resides not in efficacy magnitude but in the behavioral side-effect profile, which directly impacts translational utility and regulatory viability.

appetite regulation behavioral pharmacology anti-obesity CB1 antagonism

OEA vs. d-Fenfluramine and CCK: Distinct Meal Pattern Modulation Indicative of Selective Satiety Regulation

In a comparative meal pattern study in free-feeding rats, systemic OEA administration (1–20 mg/kg i.p.) delayed feeding onset in a dose-dependent manner but had no effect on meal size or postmeal interval. This profile is strikingly different from the serotonergic anorexiant d-fenfluramine (which delayed feeding and reduced meal size) and the intestinal peptide cholecystokinin (CCK; which reduced meal size without affecting onset) [1]. The selective effect of OEA on feeding onset, without altering meal size, defines a satiety-specific mechanism distinct from general appetite suppression or gastric distension signaling.

meal pattern analysis satiety signaling feeding behavior anorectic agents

Oleoyl-CoA vs. PIP2: Distinct Calcium Sensitivity and Faster ATP Desensitization Kinetics in KATP Channel Modulation

In excised patch-clamp recordings from guinea pig ventricular myocytes, oleoyl-CoA (2 μmol/L) increased the half-maximal inhibitory concentration of ATP for KATP channels >200-fold, indicating profound reduction in ATP sensitivity [1]. Direct comparison with phosphatidylinositol 4,5-bisphosphate (PIP2) revealed two critical differentiators: (1) the time course of ATP sensitivity decrease was much faster during oleoyl-CoA application than during PIP2 application; (2) the effects of PIP2, but not oleoyl-CoA, were inhibited by increasing Ca²⁺ concentration to 1 mmol/L [1]. These findings establish oleoyl-CoA as a calcium-insensitive, kinetically rapid modulator of KATP channel metabolic sensing.

KATP channel cardiac electrophysiology metabolic sensing acyl-CoA esters

Oleoyl-CoA vs. Polyunsaturated Acyl-CoAs: Differential Substrate Preference in Phosphatidylcholine Biosynthesis

In rat liver microsomal assays, the acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase exhibited distinct velocity differences among acyl-CoA donors. At a 1-acyl-sn-glycero-3-phosphorylcholine acceptor concentration of 0.16 mM, reaction velocities with linoleoyl-CoA and arachidonoyl-CoA were 38–47% greater than with oleoyl-CoA [1]. At a lower acceptor concentration (0.016 mM), this differential increased substantially: reaction rates with polyenoic thiolesters were 174–187% greater than with oleoyl-CoA [1]. These quantitative differences establish oleoyl-CoA as the kinetically slower substrate in this enzymatic system compared to its more highly unsaturated counterparts.

phospholipid biosynthesis acyltransferase selectivity membrane lipid remodeling enzymology

Oleoyl vs. Palmitoyl and Stearoyl Phospholipids: Divergent Lyotropic Phase Behavior Relevant to Membrane Biophysics

Phase equilibria studies of four lysophosphatidylcholine/water systems (1-palmitoyl-, 1-stearoyl-, 1-oleoyl-, and 1-linoleoyl-sn-glycero-3-phosphocholine) revealed that the oleoyl and linoleoyl systems exhibited similar phase sequences at room temperature: isotropic micellar solution → hexagonal phase → cubic phase → lamellar phase → hydrated crystals [1]. The palmitoyl system differed notably, displaying a cubic phase directly after the micellar solution, followed by a hexagonal phase—an inversion of the phase sequence observed for the oleoyl system [1]. The stearoyl system required elevated temperatures to achieve the same phase sequence as the oleoyl system at room temperature [1].

membrane biophysics lipid phase behavior lysophospholipids structural biology

N-Oleoyl Amino Acid Surfactants vs. Sodium Lauryl Sulfate (SLS): Superior Performance at Lower Critical Micelle Concentration

A homologous series of sodium N-oleoyl amino acid surfactants (synthesized from oleoyl chloride and isoleucine, phenylalanine, or proline) demonstrated critical micelle concentration (CMC) values in the range of 0.7–4.8 μmol/L [1]. These values are substantially lower than the CMC of the commercially predominant surfactant sodium lauryl sulfate (SLS; ~8,200 μmol/L, based on reported CMC of ~8.2 mM), representing approximately a 1,700- to 11,700-fold reduction in the concentration required for micelle formation [1]. Additionally, these oleoyl-based surfactants exhibited superior calcium tolerance and emulsion stability compared to SLS [1].

surfactant chemistry green chemistry colloidal science oleochemicals

Optimal Application Scenarios for Oleoyl-Derived Compounds Based on Quantitative Differentiation Evidence


Preclinical Appetite Suppression Studies Requiring Behavioral Satiety Specificity Without Motor Confounds

In rodent feeding behavior studies where the objective is to isolate satiety-specific mechanisms from non-specific motor impairment or aversive effects, oleoylethanolamide (OEA) is the appropriate selection over CB1 antagonists such as rimonabant. OEA reduces food intake equivalently to rimonabant but without the confounding decreases in horizontal motor activity or increases in grooming behavior observed with the comparator [1]. This differentiation is critical for interpreting feeding behavior data as reflecting genuine satiety rather than drug-induced behavioral suppression. Additionally, OEA's selective effect on delaying feeding onset without altering meal size distinguishes it from alternative anorectic agents such as d-fenfluramine and cholecystokinin, enabling precise dissection of satiety signaling pathways [2].

Cardiac Electrophysiology Investigations of Metabolic-to-Electrical Coupling in Calcium-Variable Environments

For patch-clamp electrophysiology studies examining the regulation of KATP channels by metabolic intermediates, oleoyl-CoA offers distinct advantages over PIP2. Oleoyl-CoA reduces ATP sensitivity of KATP channels >200-fold at 2 μmol/L and does so with faster kinetics and complete calcium independence—unlike PIP2, whose effects are inhibited at physiological intracellular calcium concentrations (1 mmol/L) [3]. This calcium-insensitive property is essential for experiments conducted under variable Ca²⁺ conditions or when investigating the specific contribution of long-chain acyl-CoA esters to metabolic sensing independent of phosphoinositide signaling pathways.

Enzymatic Reconstitution of Hepatic Phosphatidylcholine Synthesis Requiring Physiologically Accurate Acyl Donor Kinetics

In vitro reconstitution of the hepatic Lands cycle using microsomal acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase requires careful selection of the acyl-CoA donor substrate. Oleoyl-CoA serves as a kinetically distinct substrate compared to polyunsaturated alternatives: at 0.16 mM acceptor concentration, linoleoyl-CoA and arachidonoyl-CoA exhibit 38–47% greater reaction velocity than oleoyl-CoA; at 0.016 mM acceptor, this differential expands to 174–187% [4]. Substitution of oleoyl-CoA with more highly unsaturated acyl-CoAs will produce quantitatively different reaction rates, confounding interpretation of enzymatic activity and membrane phospholipid remodeling studies.

Formulation of Hard Water-Tolerant, Low-Concentration Surfactant Systems for Industrial and Personal Care Applications

In surfactant formulations requiring micelle formation at minimal active ingredient concentrations, particularly in hard water environments, sodium N-oleoyl amino acid surfactants offer quantifiable performance advantages over conventional sodium lauryl sulfate (SLS). These oleoyl-derived surfactants exhibit CMC values of 0.7–4.8 μmol/L—approximately three to four orders of magnitude lower than SLS—enabling effective surface activity at substantially reduced surfactant loading [5]. Their superior calcium tolerance and emulsion stability further recommend their use in formulations exposed to hard water or requiring long-term emulsion integrity, positioning them as high-performance alternatives derived from renewable oleic acid feedstocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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